4-(2-Methylbut-3-en-2-yl)-1,1'-biphenyl
Description
4-(2-Methylbut-3-en-2-yl)-1,1'-biphenyl is a biphenyl derivative substituted at the 4-position with a branched alkenyl group (2-methylbut-3-en-2-yl). The molecular formula of this compound is C₁₇H₁₈, with a molecular weight of 222.3 g/mol.
Properties
CAS No. |
82761-02-2 |
|---|---|
Molecular Formula |
C17H18 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1-(2-methylbut-3-en-2-yl)-4-phenylbenzene |
InChI |
InChI=1S/C17H18/c1-4-17(2,3)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h4-13H,1H2,2-3H3 |
InChI Key |
OJQVGIHJGHAEMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbut-3-en-2-yl)-1,1’-biphenyl typically involves the coupling of biphenyl with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where biphenyl is reacted with 2-methylbut-3-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Methylbut-3-en-2-yl)-1,1’-biphenyl can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and reduces the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylbut-3-en-2-yl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding biphenyl alkane.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can be performed on the biphenyl core using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) with iron or aluminum chloride catalyst for halogenation.
Major Products Formed
Oxidation: Biphenyl ketones, biphenyl carboxylic acids.
Reduction: Biphenyl alkanes.
Substitution: Nitro-biphenyls, halo-biphenyls.
Scientific Research Applications
4-(2-Methylbut-3-en-2-yl)-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Methylbut-3-en-2-yl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Key Structural and Electronic Comparisons
*Calculated based on structural analogs due to lack of explicit data.
Key Observations:
- Steric Effects : The 2-methylbut-3-en-2-yl group in the target compound is less bulky than tert-butyl (4-TBMB) but more sterically hindered than methoxy or bromoethoxy groups. This may reduce crystallinity compared to tert-butyl analogs, as seen in fluorinated styrene derivatives (FDPAVBi), where bulky substituents disrupt molecular packing .
Thermal and Physicochemical Properties
Table 2: Thermal and Physical Comparisons
Key Observations:
- The alkenyl substituent’s rigidity may improve thermal stability compared to flexible chains (e.g., bromoethoxy), but its asymmetry could limit crystalline packing, reducing melting points .
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